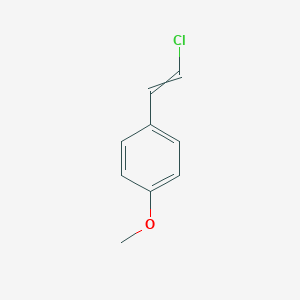
1-(2-Chloroethenyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethenyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a palladium catalyst. The reaction typically occurs under reflux conditions in a solvent such as toluene or acetonitrile, with triethylamine as a base .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of 4-methoxybenzyl alcohol followed by dehydrochlorination. This process is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1-(2-Chloroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-methoxyethylbenzene using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, water, room temperature.
Reduction: Lithium aluminum hydride, ether, room temperature.
Major Products Formed:
Substitution: 4-methoxyphenylethanol, 4-methoxyphenylethylamine.
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxyethylbenzene.
科学的研究の応用
1-(2-Chloroethenyl)-4-methoxybenzene has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-Chloroethenyl)-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the nature of the target molecule and the cellular context.
類似化合物との比較
1-(2-Chloroethenyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Chloroethenyl)-4-nitrobenzene: Contains a nitro group instead of a methoxy group.
1-(2-Chloroethenyl)-4-aminobenzene: Contains an amino group instead of a methoxy group.
Uniqueness: 1-(2-Chloroethenyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This affects its reactivity and interaction with other molecules, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
18684-79-2 |
|---|---|
分子式 |
C9H9ClO |
分子量 |
168.62 g/mol |
IUPAC名 |
1-[(Z)-2-chloroethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6- |
InChIキー |
XURGFZNIMRDEBA-SREVYHEPSA-N |
SMILES |
COC1=CC=C(C=C1)C=CCl |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\Cl |
正規SMILES |
COC1=CC=C(C=C1)C=CCl |
同義語 |
1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















